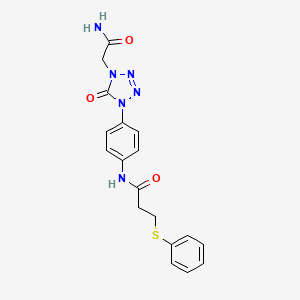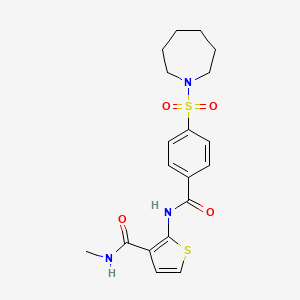
2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a chemical compound with diverse applications in scientific research. It possesses intriguing properties that make it useful for studying various biological processes and developing novel therapeutic interventions.
Vorbereitungsmethoden
The synthesis of 2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-(azepan-1-ylsulfonyl)benzoic acid with N-methylthiophene-3-carboxamide under specific conditions. The reaction typically requires the use of coupling agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications and is investigated for its effects on various biological targets.
Industry: The compound is used in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of 2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide can be compared with other similar compounds, such as:
- 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct characteristics and applications .
Eigenschaften
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-20-18(24)16-10-13-27-19(16)21-17(23)14-6-8-15(9-7-14)28(25,26)22-11-4-2-3-5-12-22/h6-10,13H,2-5,11-12H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSTYHKZLKGONT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
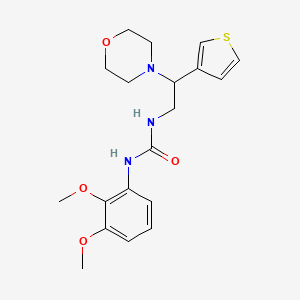
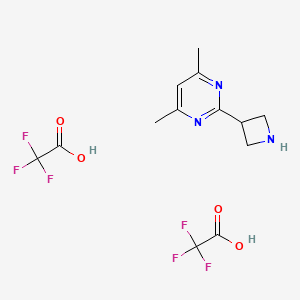
![3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2388477.png)
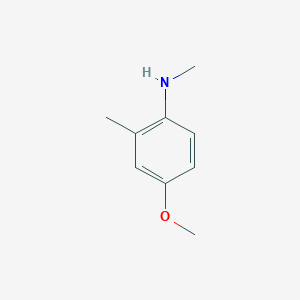
![2-(4-Nitrobenzenesulfonyl)-octahydrocyclopenta[c]pyrrol-4-amine hydrochloride](/img/structure/B2388480.png)
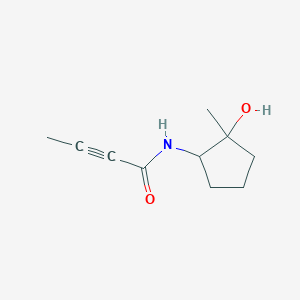
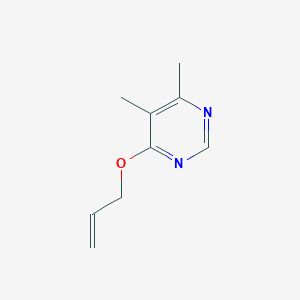
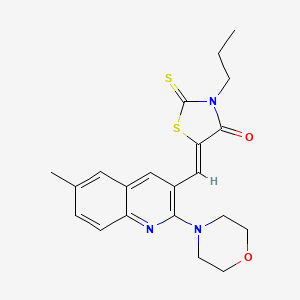
![(Z)-3-(6-Bromoimidazo[1,2-a]pyrazin-3-yl)-2-(6-chloro-1H-indole-3-carbonyl)prop-2-enenitrile](/img/structure/B2388485.png)
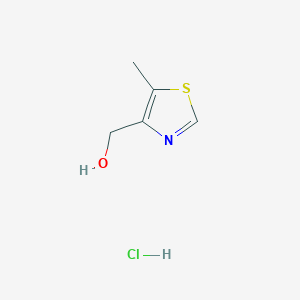

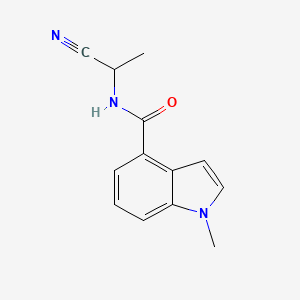
![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)
